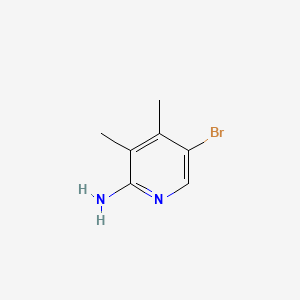

5-Bromo-3,4-dimethylpyridin-2-amine

Description

BenchChem offers high-quality 5-Bromo-3,4-dimethylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3,4-dimethylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3,4-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-4-5(2)7(9)10-3-6(4)8/h3H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVKJNIMFGZBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426619 | |

| Record name | 5-Bromo-3,4-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374537-97-0 | |

| Record name | 5-Bromo-3,4-dimethyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374537-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3,4-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3,4-dimethylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-3,4-dimethylpyridin-2-amine: A Key Building Block for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3,4-dimethylpyridin-2-amine is a substituted pyridine derivative that has garnered significant attention in the field of medicinal chemistry. Its structural features, including a reactive bromine atom and a nucleophilic amino group, make it a versatile scaffold for the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology.

Core Molecular Data

The fundamental physicochemical properties of 5-Bromo-3,4-dimethylpyridin-2-amine are summarized below, providing essential information for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₇H₉BrN₂ | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| CAS Number | 374537-97-0 | [1] |

| Appearance | Solid | |

| Melting Point | 133-135 °C | [1] |

| Boiling Point | 278.2 °C at 760 mmHg | [1] |

| Solubility | Insoluble in water | [1] |

| InChI Key | YAVKJNIMFGZBSY-UHFFFAOYSA-N | [1] |

Synthesis of 5-Bromo-3,4-dimethylpyridin-2-amine

A novel and efficient synthesis for 5-Bromo-3,4-dimethylpyridin-2-amine has been developed, which is adaptable for large-scale manufacturing and minimizes the production of side products. The process involves the formation of a carbon-carbon bond by replacing a bromo substituent with a methyl group.

Experimental Protocol:

The synthesis is a multi-step process starting from 2-amino-3,5-dibromo-4-methylpyridine.

Step 1: Protection of the Amino Group

The first step involves placing a directing group on the amine of 2-amino-3,5-dibromo-4-methylpyridine to form an intermediate, (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide.

Step 2: Nickel-Catalyzed Methylation

The intermediate from Step 1 undergoes a nickel-catalyzed reaction with a methyl zinc compound to replace the 3-bromo substituent with a methyl group, yielding (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide. The use of a nickel catalyst has been shown to produce a higher yield and fewer side products compared to a palladium catalyst.

-

Reaction Conditions: A reactor is charged with (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide and (dppp)NiCl₂ under a nitrogen atmosphere. A solution of methylzinc pivalate in THF is then added, and the reaction mixture is stirred at a controlled temperature.

Step 3: Hydrolysis

The final step is the hydrolysis of the formimidamide group to yield the target compound, 5-Bromo-3,4-dimethylpyridin-2-amine.

-

Reaction Conditions: The crude product from the previous step is reacted with hydroxylamine-O-sulfonic acid in a suitable solvent.

Applications in Drug Discovery

While 5-Bromo-3,4-dimethylpyridin-2-amine itself may not possess significant biological activity, its true value lies in its utility as a versatile building block for the synthesis of more complex and potent therapeutic agents. The presence of the bromine atom at the 5-position makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl groups. The 2-amino group serves as a key pharmacophoric feature or a handle for further functionalization.

This scaffold is particularly prominent in the development of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Synthesis of Bioactive Derivatives: An Example

The versatility of 5-Bromo-3,4-dimethylpyridin-2-amine as a synthetic intermediate is exemplified by its use in the synthesis of various heterocyclic compounds with potential therapeutic applications. A general procedure for the synthesis of 5-aryl-3,4-dimethylpyridin-2-amine derivatives via a Suzuki-Miyaura coupling reaction is described below.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials: 5-Bromo-3,4-dimethylpyridin-2-amine, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₃PO₄), and a solvent system (e.g., 1,4-dioxane and water).

-

Procedure:

-

In a Schlenk flask, combine 5-Bromo-3,4-dimethylpyridin-2-amine, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate the flask and backfill with an inert gas (e.g., argon) multiple times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

The crude product is then purified by column chromatography.

-

Biological Activity of a Derivative Scaffold

While direct quantitative biological data for 5-Bromo-3,4-dimethylpyridin-2-amine is not extensively reported in the public domain, the biological activities of its derivatives highlight the importance of this scaffold. For instance, derivatives of the closely related 2-Amino-5-bromo-4-methylpyridine have been synthesized and evaluated for their anticancer activity. The following table summarizes the in vitro cytotoxic activity of representative pyrimido[4,5-d]pyrimidine derivatives, which can be synthesized from such scaffolds, against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| Derivative A | Breast (MCF-7) | 5.2 |

| Lung (A549) | 7.8 | |

| Colon (HT-29) | 6.5 | |

| Derivative B | Breast (MCF-7) | 3.1 |

| Lung (A549) | 4.9 | |

| Colon (HT-29) | 4.2 |

Note: The specific structures of "Derivative A" and "Derivative B" are proprietary to the cited research but are based on the pyrimido[4,5-d]pyrimidine scaffold, which can be accessed through intermediates like 5-Bromo-3,4-dimethylpyridin-2-amine.

Mechanism of Action of Derivatives: Kinase Inhibition

Many derivatives synthesized from 5-Bromo-3,4-dimethylpyridin-2-amine and related scaffolds function as kinase inhibitors. These small molecules are designed to bind to the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathway. This mechanism is a cornerstone of many targeted cancer therapies.

Conclusion

5-Bromo-3,4-dimethylpyridin-2-amine is a chemical intermediate of significant value to the drug discovery and development community. Its well-defined synthesis and the versatility of its chemical handles allow for the creation of diverse libraries of compounds. The demonstrated biological activities of its derivatives, particularly as kinase inhibitors, underscore the importance of this scaffold in the ongoing search for novel and effective therapeutics. This guide provides a foundational understanding of this key building block, empowering researchers to leverage its potential in their scientific endeavors.

References

An In-depth Technical Guide to 5-Bromo-3,4-dimethylpyridin-2-amine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 5-Bromo-3,4-dimethylpyridin-2-amine. It details its molecular structure, physicochemical properties, and a comprehensive synthesis protocol. The document also explores the potential applications of this and related compounds in the fields of medicinal chemistry and materials science. While experimental data for this specific molecule is limited, this guide consolidates available information and provides predicted data to support further research and development efforts.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, with their derivatives forming the basis of numerous pharmaceuticals and functional materials. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. Aminopyridines, in particular, are a privileged scaffold in drug discovery, known to interact with a variety of biological targets. The introduction of a bromine atom offers a versatile handle for further synthetic modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide focuses on the specific isomer, 5-Bromo-3,4-dimethylpyridin-2-amine, a compound for which detailed information is emerging. By providing a centralized resource of its known synthesis and predicted properties, this document aims to facilitate its use in research and development.

Molecular Structure and Identification

The molecular structure of 5-Bromo-3,4-dimethylpyridin-2-amine is characterized by a pyridine ring substituted with a bromine atom at the 5-position, an amino group at the 2-position, and methyl groups at the 3- and 4-positions.

Molecular Structure:

Caption: 2D representation of 5-Bromo-3,4-dimethylpyridin-2-amine.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 5-Bromo-3,4-dimethylpyridin-2-amine |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.07 g/mol |

| Canonical SMILES | CC1=C(C(=NC=C1Br)N)C |

| InChI Key | Predicted: BFPVWXKANBLWQP-UHFFFAOYSA-N |

| CAS Number | Not available |

Physicochemical Properties

Due to the limited availability of experimental data for 5-Bromo-3,4-dimethylpyridin-2-amine, the following table includes predicted values from reputable cheminformatics software. These predictions are intended to guide experimental design and should be confirmed empirically.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Melting Point | 130-140 °C |

| Boiling Point | ~300 °C at 760 mmHg |

| LogP | 2.1 |

| pKa (most basic) | 4.5 (pyridinium ion) |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. |

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for 5-Bromo-3,4-dimethylpyridin-2-amine. These predictions can aid in the identification and characterization of the synthesized compound.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | s | 1H | H6 (pyridine ring) |

| ~4.5 | br s | 2H | -NH₂ |

| ~2.3 | s | 3H | -CH₃ (at C4) |

| ~2.1 | s | 3H | -CH₃ (at C3) |

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C2 |

| ~148 | C6 |

| ~138 | C4 |

| ~122 | C3 |

| ~108 | C5 |

| ~19 | -CH₃ (at C4) |

| ~14 | -CH₃ (at C3) |

Table 5: Predicted Mass Spectrometry Data

| Ion | m/z |

| [M]+ | 200/202 |

| [M+H]+ | 201/203 |

Table 6: Predicted Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3450-3300 | N-H stretching (amine) |

| 3100-3000 | C-H stretching (aromatic) |

| 2980-2850 | C-H stretching (methyl) |

| 1640-1600 | N-H bending (amine) |

| 1580-1450 | C=C and C=N stretching (pyridine ring) |

| 1100-1000 | C-N stretching |

| 700-600 | C-Br stretching |

Synthesis and Experimental Protocols

A novel synthesis for 5-Bromo-3,4-dimethylpyridin-2-amine has been recently disclosed, providing a viable route for its preparation on a laboratory and potentially larger scale.[1] The synthetic strategy involves the selective methylation of a dibrominated precursor.

Synthetic Workflow

The overall synthetic workflow can be visualized as a two-step process starting from 2-amino-3,5-dibromo-4-methylpyridine.

Caption: Synthetic workflow for 5-Bromo-3,4-dimethylpyridin-2-amine.

Detailed Experimental Protocol

The following protocol is adapted from the patent literature and provides a detailed methodology for the synthesis.[1]

Step 1: Synthesis of (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide

-

To a solution of 2-amino-3,5-dibromo-4-methylpyridine in a suitable solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure to yield the crude protected amine. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen), charge the crude (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide.

-

Add a suitable catalyst. While both Palladium and Nickel catalysts can be used, Nickel catalysts such as (dppp)NiCl₂ have been reported to give higher yields and fewer side products.[1]

-

Add a suitable solvent (e.g., THF).

-

Slowly add a methylating agent, such as a solution of methylzinc chloride.

-

Stir the reaction at room temperature and monitor its progress.

-

Upon completion, quench the reaction with a suitable aqueous solution (e.g., ammonium chloride).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.

-

The crude product can be purified by chromatography or crystallization.

Step 3: Synthesis of 5-Bromo-3,4-dimethylpyridin-2-amine

-

To the crude (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide, add hydroxylamine-O-sulfonic acid.

-

Add a suitable solvent (e.g., dichloromethane) and stir the mixture at room temperature.

-

Monitor the deprotection reaction.

-

Upon completion, work up the reaction by adding a base to neutralize the acid and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer to yield the final product, 5-Bromo-3,4-dimethylpyridin-2-amine.

-

Further purification can be achieved by chromatography or crystallization.

Potential Applications and Biological Relevance

While specific biological activities or applications for 5-Bromo-3,4-dimethylpyridin-2-amine have not yet been reported in the scientific literature, the structural motifs present in the molecule suggest several areas of potential interest for researchers.

Medicinal Chemistry

-

Kinase Inhibitors: Substituted aminopyridines are a common scaffold in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases. The amino group can act as a key hydrogen bond donor, while the pyridine ring serves as a core to which other pharmacophoric groups can be attached.

-

Central Nervous System (CNS) Agents: The pyridine core is prevalent in many CNS-active drugs. The lipophilicity and substitution pattern of 5-Bromo-3,4-dimethylpyridin-2-amine may allow it to cross the blood-brain barrier, making it a candidate for derivatization into novel neurological agents.

-

Antimicrobial Agents: The bromo-pyridine moiety is found in various compounds with antibacterial and antifungal properties.

Materials Science

-

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are often used in the construction of organic electronic materials due to their electron-transporting properties.

-

Ligands for Catalysis: The nitrogen atom of the pyridine ring and the exocyclic amino group can coordinate with metal centers, making this compound a potential ligand for various catalytic transformations.

Synthetic Chemistry

The bromine atom at the 5-position serves as a valuable synthetic handle for a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of a wide range of substituents, facilitating the creation of libraries of diverse compounds for screening in drug discovery and materials science applications.

Conclusion

5-Bromo-3,4-dimethylpyridin-2-amine is a substituted pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its structure, predicted properties, and a detailed synthetic protocol. While experimental data on this specific compound remains scarce, the information presented herein offers a solid foundation for researchers to synthesize, characterize, and explore the applications of this promising molecule. Further investigation into its biological activities and material properties is warranted and is expected to unveil its utility in various scientific disciplines.

References

An In-depth Technical Guide to 5-Bromo-3,4-dimethylpyridin-2-amine (CAS: 374537-97-0): A Versatile Scaffold for Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3,4-dimethylpyridin-2-amine is a key building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of potent and selective kinase inhibitors. Its strategic substitution pattern, featuring a reactive bromine atom amenable to cross-coupling reactions and a 2-amino group for crucial hydrogen bonding interactions within kinase active sites, makes it an attractive starting point for drug discovery programs targeting a range of therapeutic areas, including oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound. It includes detailed experimental protocols for its derivatization and biological evaluation, along with a discussion of the signaling pathways commonly targeted by its analogues.

Core Compound Properties

5-Bromo-3,4-dimethylpyridin-2-amine is a solid at room temperature with a melting point of 133-135°C.[1][2] It is characterized by the molecular formula C₇H₉BrN₂ and a molecular weight of 201.06 g/mol .[3]

| Property | Value | Reference |

| CAS Number | 374537-97-0 | N/A |

| Molecular Formula | C₇H₉BrN₂ | [3] |

| Molecular Weight | 201.06 g/mol | [2][3] |

| IUPAC Name | 5-bromo-3,4-dimethylpyridin-2-amine | [1][3] |

| Melting Point | 133-135 °C | [1][2] |

| Boiling Point | 278.2 °C at 760 mmHg | [1] |

| Appearance | Solid | [1] |

| Canonical SMILES | CC1=C(C(=NC=C1Br)N)C | [3] |

| InChI Key | YAVKJNIMFGZBSY-UHFFFAOYSA-N | [1] |

Synthesis and Derivatization

A novel and efficient synthesis process for 5-bromo-3,4-dimethylpyridin-2-amine has been developed, which is adaptable for large-scale manufacturing and minimizes the formation of side products. This process involves the methylation of 2-amino-3,5-dibromo-4-methylpyridine using a methyl zinc compound in the presence of a nickel catalyst, which has shown higher yields compared to palladium catalysts.[4]

The primary utility of 5-Bromo-3,4-dimethylpyridin-2-amine in drug discovery lies in its facile derivatization, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the pyridine ring, enabling extensive structure-activity relationship (SAR) studies.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-3,4-dimethylpyridin-2-amine with an arylboronic acid.

Materials:

-

5-Bromo-3,4-dimethylpyridin-2-amine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane

-

Water

Procedure:

-

To a Schlenk flask, add 5-Bromo-3,4-dimethylpyridin-2-amine, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add 1,4-dioxane and water (typically in a 4:1 ratio).

-

Heat the reaction mixture to 85-95 °C and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-3,4-dimethylpyridin-2-amine derivative.

Biological Applications: Kinase Inhibition

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atoms of the pyridine ring and the amino group can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a key feature for potent inhibition. Derivatives of 5-Bromo-3,4-dimethylpyridin-2-amine are therefore promising candidates for the development of inhibitors against various kinase families implicated in cancer and inflammatory diseases, such as Janus kinases (JAKs), Cyclin-dependent kinases (CDKs), and Vascular Endothelial Growth Factor Receptors (VEGFRs).

Representative Biological Activity of 2-Aminopyridine-Based Kinase Inhibitors

While specific IC₅₀ values for derivatives of 5-Bromo-3,4-dimethylpyridin-2-amine are not extensively reported in publicly available literature, the following table summarizes the activity of analogous 2-aminopyridine-based inhibitors against several important kinase targets. This data provides a benchmark for the potential potency of novel derivatives.

| Kinase Target | Representative Inhibitor Scaffold | IC₅₀ (nM) | Reference |

| JAK2 | 2-Aminopyridine derivative | 3 - 9 | [5] |

| CDK9/HDAC1 | 2-Aminopyridine derivative | 88.4 / 168.9 | [6] |

| VEGFR-2 | Bicyclic 2-aminopyrimidine derivative | 35 - 43 | [7] |

| PLK4 | Aminopyrimidine derivative | 6.7 | [8] |

Targeted Signaling Pathways

Kinase inhibitors derived from 5-Bromo-3,4-dimethylpyridin-2-amine can potentially modulate key signaling pathways that are often dysregulated in disease. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel inhibitors.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the in vitro potency (IC₅₀) of a test compound against a target kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compound (serially diluted in DMSO)

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound or DMSO (vehicle control).

-

Add the kinase and substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the kit's stop reagent.

-

Add the detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot Analysis of Kinase Inhibition in Cells

This protocol is used to assess the effect of an inhibitor on the phosphorylation of a target kinase or its downstream substrates in a cellular context.

Materials:

-

Cancer cell line expressing the target kinase

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat cells with various concentrations of the test compound or vehicle (DMSO) for a specified duration.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody against the phosphorylated target protein.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total target protein as a loading control.

-

Quantify band intensities to determine the extent of inhibition of phosphorylation.

Conclusion

5-Bromo-3,4-dimethylpyridin-2-amine is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its chemical tractability, combined with the proven utility of the 2-aminopyridine scaffold in targeting kinase enzymes, provides a strong foundation for the development of new therapeutic agents. The experimental protocols and biological context provided in this guide offer a comprehensive resource for researchers and drug development professionals working to leverage this promising chemical entity in their discovery programs. Further exploration of the chemical space accessible from this scaffold is warranted to identify next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inflammation-activated Protein Kinases as Targets for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. assaygenie.com [assaygenie.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Discovery and Synthetic Exploration of 5-Bromo-3,4-dimethylpyridin-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and potential biological activities of derivatives based on the 5-Bromo-3,4-dimethylpyridin-2-amine core. While direct literature on the extensive derivatization of this specific scaffold is emerging, this document leverages established synthetic methodologies and biological data from closely related pyridine-based compounds to offer a foundational resource for researchers in drug discovery. The strategic placement of the bromo, amino, and dimethyl functionalities on the pyridine ring presents a versatile platform for the development of novel therapeutic agents, particularly in the realm of kinase inhibition.

Core Synthesis and Derivatization Strategies

The foundational step in the exploration of this chemical space is the efficient synthesis of the 5-Bromo-3,4-dimethylpyridin-2-amine core. A patented process outlines a method for its preparation, which involves the selective methylation of a dibrominated precursor[1]. This key intermediate serves as a versatile building block for a variety of chemical transformations.

The primary utility of 5-Bromo-3,4-dimethylpyridin-2-amine in the synthesis of diverse derivatives lies in its amenability to palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position provides a reactive handle for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures commonly found in kinase inhibitors[2][3]. By coupling 5-Bromo-3,4-dimethylpyridin-2-amine with various aryl or heteroaryl boronic acids or esters, a library of derivatives can be synthesized to probe interactions with target proteins.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the introduction of diverse amino groups at the 5-position of the pyridine ring, replacing the bromine atom[2]. This is particularly valuable for creating compounds that can form crucial hydrogen bond interactions within the active sites of biological targets, such as the hinge region of kinases.

Biological Activities and Therapeutic Potential

While specific biological data for derivatives of 5-Bromo-3,4-dimethylpyridin-2-amine are not extensively published, the broader class of substituted aminopyridines has shown significant promise in various therapeutic areas. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors[2][4].

Derivatives of structurally similar compounds, such as 5-bromo-2-methylpyridin-3-amine, have been investigated for a range of biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities[5]. Furthermore, various aminopyrimidine and imidazo[4,5-b]pyridine derivatives, which share structural motifs, have demonstrated potent antiproliferative activity against cancer cell lines, often through the inhibition of key kinases involved in cell cycle regulation and signaling[6][7].

The data presented in the following tables are extrapolated from studies on closely related pyridine and pyrimidine derivatives to provide a representative overview of the potential activities of 5-Bromo-3,4-dimethylpyridin-2-amine derivatives.

Quantitative Data Summary

Table 1: Representative Kinase Inhibitory Activity of Related Aminopyrimidine Derivatives [6]

| Compound ID | Target Kinase | IC₅₀ (µM) |

| 3b | PLK4 | 0.0312 |

| 8h | PLK4 | 0.0067 |

Table 2: Antiproliferative Activity of Bromo-Substituted Imidazo[4,5-b]pyridine Derivatives [7]

| Compound ID | Cell Line | IC₅₀ (µM) |

| 8 | HeLa | 1.8 |

| 8 | SW620 | 3.2 |

| 10 | SW620 | 0.4 |

| 14 | SW620 | 0.7 |

Table 3: Biofilm Inhibition by 5-Aryl-2-methylpyridin-3-amine Derivatives [5]

| Compound ID | Organism | Biofilm Inhibition (%) |

| 4f | Escherichia coli | 91.95 |

| 2a | Escherichia coli | ~87.36 |

| 2b | Escherichia coli | ~87.09 |

| 2c | Escherichia coli | ~86.48 |

Experimental Protocols

The following are detailed, representative protocols for the synthesis and biological evaluation of 5-Bromo-3,4-dimethylpyridin-2-amine derivatives, based on established methodologies for similar compounds.

General Procedure for Suzuki-Miyaura Cross-Coupling[5]

-

To a Schlenk flask, add 5-Bromo-3,4-dimethylpyridin-2-amine (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), potassium phosphate (2.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add 1,4-dioxane and water (typically in a 4:1 ratio, e.g., 8 mL dioxane and 2 mL water).

-

Stir the reaction mixture at 85-95 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 12 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination[2]

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., sodium tert-butoxide, 1.5 mmol) to a Schlenk tube.

-

Add 5-Bromo-3,4-dimethylpyridin-2-amine (1.0 mmol) and the desired amine (1.2 mmol).

-

Add an anhydrous solvent (e.g., 5 mL of toluene).

-

Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute with a suitable solvent like ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

In Vitro Kinase Inhibition Assay (LanthaScreen™)[6]

-

Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP.

-

Add varying concentrations of the test compound (derivative of 5-Bromo-3,4-dimethylpyridin-2-amine) to the reaction mixture.

-

Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

-

Add a detection solution containing a terbium-labeled antibody specific for the phosphorylated substrate.

-

After another incubation period, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a suitable plate reader.

-

The signal is inversely proportional to kinase activity.

-

Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiproliferative MTT Assay[8]

-

Seed human cancer cell lines (e.g., MCF-7, A549, HT-29) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for an additional 48-72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The development of kinase inhibitors from pyridine-based scaffolds often targets critical signaling pathways implicated in cancer cell proliferation and survival. The following diagrams illustrate a representative signaling pathway that could be targeted by derivatives of 5-Bromo-3,4-dimethylpyridin-2-amine and a typical experimental workflow for their synthesis and evaluation.

References

- 1. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]

An In-Depth Technical Guide to 5-Bromo-3,4-dimethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of 5-Bromo-3,4-dimethylpyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis.

Compound Profile

5-Bromo-3,4-dimethylpyridin-2-amine is a halogenated and methylated pyridine compound. Its structure lends itself to further functionalization, making it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The presence of the bromine atom allows for various cross-coupling reactions, while the amine group can be a key site for forming amides, sulfonamides, and other derivatives.

Physicochemical Properties

The key quantitative data for 5-Bromo-3,4-dimethylpyridin-2-amine are summarized in the table below. Note that as a relatively novel compound, some physical properties are yet to be experimentally determined and reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₇H₉BrN₂ | Calculated |

| Molecular Weight | 201.07 g/mol | Calculated |

| IUPAC Name | 5-bromo-3,4-dimethylpyridin-2-amine | - |

| CAS Number | Not readily available | - |

| Canonical SMILES | CC1=C(C(=C(N)N=C1)Br)C | Calculated |

| Physical Form | Solid (predicted) | - |

Synthesis of 5-Bromo-3,4-dimethylpyridin-2-amine

A novel synthesis for 5-Bromo-3,4-dimethylpyridin-2-amine has been recently disclosed, which focuses on minimizing the production of side products and is adaptable for large-scale manufacturing.[1] The process involves the selective methylation of a dibrominated precursor.[1]

This protocol is adapted from a recently filed patent and describes a key step in the synthesis of 5-Bromo-3,4-dimethylpyridin-2-amine.[1]

Materials:

-

(E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide

-

(dppp)NiCl₂ (1,3-Bis(diphenylphosphino)propane)nickel(II) chloride

-

Methylmagnesium chloride solution in THF

-

Toluene

-

Tetrahydrofuran (THF)

-

Aqueous solution of ammonium chloride

-

Hydroxylamine-O-sulfonic acid

-

Methanol

-

Nitrogen gas supply

-

Standard laboratory glassware and reaction setup (e.g., 250-mL reactor, magnetic stirrer)

Procedure:

-

Under a nitrogen atmosphere, charge a 250-mL reactor with (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide (3.00 g, 9.35 mmol) and (dppp)NiCl₂ (261 mg, 0.467 mmol).

-

Add toluene (15 mL) and THF (15 mL) to the reactor and stir the mixture.

-

Cool the reaction mixture to 0°C.

-

Slowly add methylmagnesium chloride (3 M in THF, 3.43 mL, 10.3 mmol) to the reaction mixture over a period of 10 minutes, maintaining the temperature between 0 and 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (15 mL).

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers and concentrate under reduced pressure to obtain crude (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide.

-

To a separate vial, add the crude product from the previous step, hydroxylamine-O-sulfonic acid (2.00 g, 16.8 mmol), and methanol (29 mL).

-

Heat the mixture to 50°C and stir for 2 hours.

-

After cooling to room temperature, concentrate the reaction mixture.

-

Add water and a saturated aqueous solution of sodium bicarbonate to the residue and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 5-bromo-3,4-dimethylpyridin-2-amine.

This nickel-catalyzed process has been shown to produce the desired compound in higher yield compared to palladium-catalyzed methods.[1]

Logical Workflow for Compound Synthesis

The following diagram illustrates the key steps in the synthesis of 5-Bromo-3,4-dimethylpyridin-2-amine, from the starting material to the final product.

Caption: Synthesis workflow for 5-Bromo-3,4-dimethylpyridin-2-amine.

Safety and Handling

While specific toxicity data for 5-Bromo-3,4-dimethylpyridin-2-amine is not available, it is recommended to handle the compound with the standard precautions for laboratory chemicals. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related brominated pyridines, hazards include skin, eye, and respiratory irritation.

Applications in Research and Development

Substituted pyridines are a cornerstone of many pharmaceutical compounds. The structural motifs present in 5-Bromo-3,4-dimethylpyridin-2-amine make it a promising candidate for:

-

Lead Optimization: The compound can serve as a scaffold for generating libraries of derivatives to explore structure-activity relationships (SAR).

-

Fragment-Based Drug Discovery: It can be used as a starting point in the design of novel inhibitors for various biological targets, such as kinases.

-

Cross-Coupling Reactions: The bromo substituent provides a handle for Suzuki, Sonogashira, Buchwald-Hartwig, and other palladium- or copper-catalyzed cross-coupling reactions to build molecular complexity.

This technical guide provides a summary of the available information on 5-Bromo-3,4-dimethylpyridin-2-amine. As research progresses, more data on its properties and applications will likely become available.

References

The Strategic Role of 5-Bromo-3,4-dimethylpyridin-2-amine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 5-Bromo-3,4-dimethylpyridin-2-amine as a pivotal intermediate in the generation of novel therapeutic agents.

Introduction: The Prominence of the Pyridine Scaffold in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding and other key intermolecular interactions make it an ideal framework for designing molecules that can effectively modulate biological targets. The strategic functionalization of the pyridine ring with substituents such as halogens, amines, and alkyl groups provides a versatile platform for fine-tuning the pharmacological and pharmacokinetic profiles of drug candidates. Among the vast array of substituted pyridines, 5-Bromo-3,4-dimethylpyridin-2-amine has emerged as a crucial building block, particularly as a direct precursor to the medicinally relevant[1][2][3]triazolo[1,5-a]pyridine scaffold. This guide elucidates the synthesis of 5-Bromo-3,4-dimethylpyridin-2-amine and its central role in the development of potential therapeutics, with a focus on bromodomain inhibitors.

Synthesis of 5-Bromo-3,4-dimethylpyridin-2-amine: A Key Intermediate

The synthesis of 5-Bromo-3,4-dimethylpyridin-2-amine is a critical first step in accessing more complex heterocyclic systems. A recently developed process highlights an efficient pathway for its preparation, which is adaptable for large-scale manufacturing and minimizes the formation of byproducts.[1] This synthetic route involves the strategic methylation of a dibrominated precursor.

Experimental Protocol: Synthesis of 5-Bromo-3,4-dimethylpyridin-2-amine

The synthesis proceeds through a multi-step process starting from 2-amino-3,5-dibromo-4-methylpyridine. The key transformation involves the selective replacement of the 3-bromo substituent with a methyl group. A patented procedure provides a robust method for this conversion.[1]

Step 1: Formation of (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide

This initial step involves the protection of the 2-amino group to direct the subsequent methylation.

Step 2: Nickel-Catalyzed Methylation

The crucial carbon-carbon bond formation is achieved through a nickel-catalyzed cross-coupling reaction with a methyl zinc reagent. This method has been shown to be superior to palladium-catalyzed alternatives in terms of yield and purity.[1]

Step 3: Hydrolysis to 5-Bromo-3,4-dimethylpyridin-2-amine

The final step is the deprotection of the formimidamide group to yield the desired product.

A comparison of nickel and palladium catalysts for the methylation step highlights the efficiency of the nickel-based system.[1]

| Catalyst | Starting Material Consumption | Product Yield (AP) | Side Product Formation (AP) |

| (dppp)NiCl2 | Complete (<0.05 AP) | 91.7 | <8.5 |

| Pd(dppf)Cl2 | Incomplete (52.5 AP) | 28.2 | ~19.3 |

Below is a graphical representation of the synthetic workflow.

Application in the Synthesis of 6-bromo-7,8-dimethyl-[1][2][3]triazolo[1,5-a]pyridine

5-Bromo-3,4-dimethylpyridin-2-amine serves as a direct precursor for the synthesis of 6-bromo-7,8-dimethyl-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound with significant potential in medicinal chemistry.

Experimental Protocol: Synthesis of 6-bromo-7,8-dimethyl-[1][2][3]triazolo[1,5-a]pyridine

The synthesis involves the cyclization of the aminopyridine intermediate.

Step 1: Reaction of (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide with Hydroxylamine-O-sulfonic acid

This step facilitates the formation of the triazole ring.

Medicinal Chemistry Potential: Targeting Bromodomains

The[1][2][3]triazolo[1,5-a]pyridine scaffold is of high interest in drug discovery, with derivatives showing a range of biological activities. Notably, this scaffold is being explored for the development of bromodomain inhibitors. Bromodomain and extra-terminal domain (BET) proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. Their dysregulation is implicated in various diseases, including cancer and inflammatory conditions.

The BET Bromodomain Signaling Pathway

BET proteins, such as BRD4, recognize and bind to acetylated lysine residues on histones, which are markers of active chromatin. This binding recruits transcriptional machinery, including positive transcription elongation factor b (p-TEFb), to the promoters and enhancers of target genes, leading to their expression. Many of these target genes, such as MYC, are key drivers of cell proliferation and survival. Small molecule inhibitors that occupy the acetyl-lysine binding pocket of bromodomains can displace BET proteins from chromatin, thereby downregulating the expression of these oncogenes.

While direct biological data for 6-bromo-7,8-dimethyl-[1][2][3]triazolo[1,5-a]pyridine is not yet widely published, its structural similarity to known bromodomain inhibitors suggests it is a promising candidate for this target class. The development of such inhibitors represents a significant therapeutic strategy in oncology and immunology.

Conclusion and Future Directions

5-Bromo-3,4-dimethylpyridin-2-amine is a valuable and strategically important intermediate in medicinal chemistry. Its efficient synthesis opens the door to the large-scale production of 6-bromo-7,8-dimethyl-[1][2][3]triazolo[1,5-a]pyridine and its derivatives. The potential of this triazolopyridine scaffold as a core for novel bromodomain inhibitors warrants further investigation. Future research should focus on the biological evaluation of 6-bromo-7,8-dimethyl-[1][2][3]triazolo[1,5-a]pyridine, including its binding affinity for various bromodomains and its cellular activity. Structure-activity relationship (SAR) studies, facilitated by the synthetic accessibility of this scaffold, will be crucial in optimizing its potency, selectivity, and drug-like properties, with the ultimate goal of developing novel therapeutics for cancer and other diseases.

References

- 1. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 5-Bromo-3,4-dimethylpyridin-2-amine for Advanced Drug Discovery

For Immediate Release

In the intricate landscape of pharmaceutical development, the strategic selection of chemical intermediates is paramount to the successful synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of 5-Bromo-3,4-dimethylpyridin-2-amine, a versatile pyridine derivative that serves as a crucial building block in the creation of complex, biologically active molecules. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's chemical properties, synthesis, and its significant role as an intermediate in the pharmaceutical industry.

Core Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of 5-Bromo-3,4-dimethylpyridin-2-amine is essential for its effective application in synthetic chemistry. The following table summarizes its key quantitative data.

| Property | Value |

| CAS Number | 374537-97-0 |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.06 g/mol |

| Melting Point | 133-135°C |

| Boiling Point | 278.2°C at 760 mmHg |

| Density | 1.5 ± 0.1 g/cm³ |

| Flash Point | 122.0 ± 25.9 °C |

| Water Solubility | Insoluble |

| Refractive Index | 1.603 |

| PSA (Polar Surface Area) | 38.9 Ų |

| XLogP3 | 1.9 |

Data sourced from publicly available chemical databases.[1]

Synthesis and Experimental Protocols

A novel and efficient process for the preparation of 5-Bromo-3,4-dimethylpyridin-2-amine has been developed, which minimizes the formation of byproducts and is suitable for large-scale manufacturing.[2] The synthesis involves the selective methylation of a dibrominated precursor.

Key Synthesis Reaction

The core of the synthesis is the replacement of a bromo substituent with a methyl group on a pyridine ring. The process starts from 2-amino-3,5-dibromo-4-methylpyridine and utilizes a nickel or palladium catalyst.[2]

References

Technical Guide: Physical and Chemical Properties of 5-Bromo-3,4-dimethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the solid form of 5-Bromo-3,4-dimethylpyridin-2-amine, a key intermediate in pharmaceutical synthesis. This document includes a summary of its physical characteristics, a detailed representative synthetic protocol, and an illustration of a relevant biological signaling pathway where its derivatives play a crucial role.

Core Physical Properties

5-Bromo-3,4-dimethylpyridin-2-amine, also known by its alternative name 2-Amino-5-bromo-3,4-dimethylpyridine and identified by the CAS number 374537-97-0, is a solid compound at room temperature. Its primary physical characteristics are summarized in the table below.

| Property | Value | Source |

| Appearance | Pale brown to brown crystals or crystalline powder | [1] |

| Melting Point | 129.0 - 138.0 °C | [1] |

| Solubility | Insoluble in water | [2] |

| Boiling Point | Data not available | |

| Density | Data not available |

Experimental Protocols

Representative Synthesis of a Brominated Aminopyridine Derivative

This protocol describes the synthesis of 2-Amino-5-bromo-4-methylpyridine via the bromination of 2-Amino-4-methylpyridine.

Materials:

-

2-Amino-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Acetonitrile

-

Deionized Water

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filtration apparatus

Procedure: [3]

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF. Cool the resulting solution in an ice bath.

-

Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of N-Bromosuccinimide (NBS) in DMF. Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution.

-

Reaction: Once the addition is complete, allow the reaction mixture to warm to 20°C and continue stirring for 8-10 hours.

-

Work-up and Isolation: Upon completion of the reaction, pour the mixture into water. A brown solid will precipitate. Collect the solid by filtration using a Büchner funnel and wash it thoroughly with water.

-

Purification: Wash the collected brown solid with 164 ml of acetonitrile. Filter the solid again and dry it under a vacuum to yield the final product, 2-Amino-5-bromo-4-methylpyridine.

Biological Significance and Signaling Pathway

5-Bromo-3,4-dimethylpyridin-2-amine and its analogs are significant in medicinal chemistry as they serve as crucial building blocks for the synthesis of various kinase inhibitors.[4] Notably, derivatives of the closely related compound 2-Amino-5-bromo-4-methylpyridine are utilized in the development of inhibitors for Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in cancer therapy.[4]

The overexpression of PLK4 is implicated in tumorigenesis, making it a promising target for anticancer drugs.[5][6] The inhibition of PLK4 can disrupt the cell cycle and induce apoptosis in cancer cells. One of the signaling pathways affected by PLK4 activity is the p38/p53/p21 pathway. Inhibition of PLK4 can lead to the activation of this pathway, resulting in G1 phase cell cycle arrest.[5]

Below is a diagram illustrating the simplified signaling pathway involving PLK4 and the point of inhibition by compounds derived from intermediates like 5-Bromo-3,4-dimethylpyridin-2-amine.

Caption: PLK4 signaling pathway and the mechanism of its inhibition.

References

- 1. 2-Amino-5-bromo-3,4-dimethylpyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 2-Amino-5-bromo-3,4-dimethylpyridine, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 5-Bromo-3,4-dimethylpyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for the compound 5-Bromo-3,4-dimethylpyridin-2-amine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines predicted solubility characteristics based on structurally related compounds and provides a detailed, generalized experimental protocol for determining its solubility in various solvents. This guide is intended to support research and development activities by providing a foundational understanding and a practical framework for laboratory investigation.

Predicted Solubility of 5-Bromo-3,4-dimethylpyridin-2-amine

Based on the chemical structure, which includes a polar aminopyridine ring and non-polar bromo and methyl groups, 5-Bromo-3,4-dimethylpyridin-2-amine is expected to exhibit a range of solubilities in common laboratory solvents. The presence of the amino group suggests that the solubility will be pH-dependent, increasing in acidic conditions due to the formation of a more soluble salt. For analogous bromo-pyridine derivatives, solubility is often enhanced in polar aprotic solvents.[1] The following table summarizes the predicted solubility of 5-Bromo-3,4-dimethylpyridin-2-amine.

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The presence of the hydrophobic bromo and dimethyl groups is likely to limit aqueous solubility. Solubility is expected to increase at a lower pH.[1] |

| Ethanol | Moderate | As a polar protic solvent, ethanol should be a reasonably good solvent for this compound. |

| Methanol | Moderate to High | Methanol, being more polar than ethanol, is expected to be a good solvent. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent and is expected to be an effective solvent for this compound.[1] |

| Acetone | Moderate | Acetone's moderate polarity should allow for reasonable dissolution of the compound. |

| Dichloromethane (DCM) | Moderate | As a solvent of intermediate polarity, DCM is likely to be a suitable solvent. |

| Hexane | Low | Due to the polar nature of the aminopyridine ring, the compound is expected to have poor solubility in non-polar aliphatic hydrocarbons. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound like 5-Bromo-3,4-dimethylpyridin-2-amine. This method is based on the principle of finding the saturation point of the compound in a given solvent at a specific temperature.[2][3][4]

Materials:

-

5-Bromo-3,4-dimethylpyridin-2-amine

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-Bromo-3,4-dimethylpyridin-2-amine to a series of vials, each containing a known volume of a different solvent. The excess solid is to ensure that a saturated solution is achieved.

-

Securely cap the vials and place them in a constant temperature bath (e.g., 25 °C).

-

Agitate the mixtures using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature bath for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm) into a clean, pre-weighed vial to remove any undissolved particles. The filtration step should be performed quickly to minimize solvent evaporation.

-

-

Quantification:

-

Accurately determine the mass of the collected filtrate.

-

Quantify the concentration of 5-Bromo-3,4-dimethylpyridin-2-amine in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound will be necessary for accurate quantification.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as mg/mL or mol/L, calculated from the quantified concentration in the saturated solution.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Workflow for determining the solubility of a solid compound.

Biological Context and Signaling Pathways

While specific signaling pathways for 5-Bromo-3,4-dimethylpyridin-2-amine are not yet elucidated in published literature, substituted aminopyridines are known to interact with various biological targets. For instance, 4-aminopyridine is a known potassium channel blocker that has been shown to influence signaling pathways such as the ERK1/2 pathway.[6] Derivatives of aminopyridines are also being investigated for their potential as kinase inhibitors.[7] Further research is required to determine the specific biological activities and associated signaling pathways of 5-Bromo-3,4-dimethylpyridin-2-amine.

The diagram below illustrates a generalized receptor tyrosine kinase (RTK) signaling pathway, which is a common target for pyridine-based kinase inhibitors.[7]

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ws [chem.ws]

- 4. scribd.com [scribd.com]

- 5. youtube.com [youtube.com]

- 6. Role of ERK1/2 signaling pathways in 4-aminopyridine-induced rat pulmonary vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Synthesis Protocol for 5-Bromo-3,4-dimethylpyridin-2-amine: An Application Note for Researchers

Abstract

This application note provides a detailed protocol for the synthesis of 5-Bromo-3,4-dimethylpyridin-2-amine, a key intermediate in the development of novel pharmaceuticals. The described method is based on a robust process that minimizes the production of side products and is adaptable for large-scale manufacturing.[1] This document is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development, offering a comprehensive guide to the preparation and purification of this important building block.

Introduction

5-Bromo-3,4-dimethylpyridin-2-amine is a crucial heterocyclic intermediate used in the synthesis of a wide range of biologically active molecules. Its structural features allow for further functionalization, making it a valuable component in the design of novel therapeutic agents. The protocol detailed herein describes a multi-step synthesis that has been optimized for yield and purity, ensuring a reliable supply of this compound for research and development purposes.

Reaction Scheme

The synthesis of 5-Bromo-3,4-dimethylpyridin-2-amine proceeds through a multi-step pathway, beginning with the protection of the amino group of a di-brominated precursor, followed by a nickel-catalyzed methylation and subsequent deprotection.

Caption: Synthetic workflow for 5-Bromo-3,4-dimethylpyridin-2-amine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 5-Bromo-3,4-dimethylpyridin-2-amine and its intermediates. The use of a Nickel catalyst in the methylation step has been shown to provide a significantly higher yield compared to a Palladium catalyst.[1]

| Step | Intermediate/Product | Catalyst | Yield | Purity (AP) | Starting Material Consumed |

| 2 | (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide | (dppp)NiCl₂ | 91.7% | >95% | Complete (<0.05 AP) |

| 2 | (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide | Pd Catalyst | 28.2% | Lower | Incomplete (52.5 AP) |

AP = Area Percentage by HPLC analysis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 5-Bromo-3,4-dimethylpyridin-2-amine.

Step 1: Synthesis of (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide

-

Reaction Setup: In a suitable reactor, charge 2-amino-3,5-dibromo-4-methylpyridine.

-

Reagent Addition: Add dimethylformamide-dimethylacetal (DMF-DMA).

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) until completion.

-

Work-up and Isolation: Upon completion, the reaction mixture is worked up to isolate the product. This may involve removal of the solvent under reduced pressure and purification by crystallization or chromatography.

Step 2: Synthesis of (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide

-

Reaction Setup: To a 250-mL reactor under a nitrogen atmosphere, add (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide (3.00 g, 9.35 mmol) and (dppp)NiCl₂ (261 mg, 0.467 mmol).[1]

-

Reagent Addition: Add a solution of the methylating agent.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature. The progress of the reaction should be monitored until the starting material is consumed.

-

Work-up and Isolation: After the reaction is complete, the mixture is quenched and the product is extracted. The crude product can be purified by methods such as chromatography or crystallization from a suitable solvent system like acetonitrile/water, acetone/water, or tetrahydrofuran/water at approximately 0 °C.[1]

Step 3: Synthesis of 5-Bromo-3,4-dimethylpyridin-2-amine

-

Reaction Setup: In a 40-mL scintillation vial equipped with a magnetic stir bar, place the crude (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide (2.87 g, 11.2 mmol).[1]

-

Reagent Addition: Add hydroxylamine-O-sulfonic acid (2.00 g, 16.8 mmol).[1]

-

Reaction Conditions: The reaction is typically stirred at room temperature. Monitor the reaction for the disappearance of the starting material.

-

Work-up and Isolation: Upon completion, the reaction is worked up by adding a base to adjust the pH, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the final product. The product can be further purified by crystallization or chromatography if necessary.

Safety Precautions

Standard laboratory safety procedures should be followed at all times. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 5-Bromo-3,4-dimethylpyridin-2-amine. The use of a nickel catalyst in the key methylation step is crucial for achieving high yields and minimizing by-product formation. This detailed guide should enable researchers to successfully prepare this valuable intermediate for their drug discovery and development programs.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-3,4-dimethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures.[1][2] These motifs are of paramount importance in medicinal chemistry and drug development, frequently appearing in the core structures of pharmacologically active molecules.[3][4] 5-Bromo-3,4-dimethylpyridin-2-amine is a valuable building block, providing a platform for the synthesis of novel 5-aryl-3,4-dimethylpyridin-2-amine derivatives. These products are of significant interest for screening in drug discovery programs, particularly in oncology and inflammatory diseases.[4]

A notable challenge in the Suzuki coupling of aminopyridines is the potential for the basic amino group to inhibit the palladium catalyst.[3][5] However, carefully selected conditions, including the appropriate choice of catalyst, ligand, and base, can overcome this issue to afford high yields of the desired coupled products.[3] While specific literature on 5-Bromo-3,4-dimethylpyridin-2-amine is limited, robust protocols can be adapted from structurally analogous substrates, such as 5-bromo-2-methylpyridin-3-amine.[6][7]

This document provides detailed application notes and experimental protocols for performing Suzuki coupling reactions with 5-Bromo-3,4-dimethylpyridin-2-amine and various arylboronic acids.

General Reaction Scheme

The Suzuki-Miyaura coupling of 5-Bromo-3,4-dimethylpyridin-2-amine with an arylboronic acid proceeds via a palladium-catalyzed cycle to form a new carbon-carbon bond.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Summary of Reaction Conditions

The selection of catalyst, base, and solvent is critical for the success of the Suzuki coupling reaction. Below is a summary of typical conditions adapted from protocols for structurally similar aminopyridines.[6][7][8]

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Palladium Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / PPh₃ | Pd₂(dba)₃ / P(t-Bu)₃ |

| Catalyst Loading | 2-5 mol% | 2-5 mol% | 1-3 mol% |

| Base | K₃PO₄ | K₂CO₃ | Cs₂CO₃ or KF |

| Solvent System | 1,4-Dioxane / H₂O (4:1) | DMF / H₂O | Toluene or THF |

| Temperature | 85-95 °C | 100-120 °C | 50-100 °C |

| Reaction Time | 12-18 hours | 8-16 hours | 12-24 hours |

| Typical Yields | Moderate to Good | Moderate to Good | Moderate to Good |

Detailed Experimental Protocols

The following protocols are adapted from established procedures for analogous aminopyridine substrates and are expected to be effective for 5-Bromo-3,4-dimethylpyridin-2-amine.[4][6][7]

Protocol 1: Using Pd(PPh₃)₄ and K₃PO₄

This protocol is based on the successful coupling of the analogous 5-bromo-2-methylpyridin-3-amine.[6][7]

Materials:

-

5-Bromo-3,4-dimethylpyridin-2-amine (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium phosphate (K₃PO₄) (2.5 eq)

-

Anhydrous 1,4-Dioxane

-

Degassed Water

-

Schlenk flask or similar reaction vessel

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a Schlenk flask, add 5-Bromo-3,4-dimethylpyridin-2-amine, the arylboronic acid, and potassium phosphate.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst. Subsequently, add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 1 mmol scale reaction).

-

Reaction: Heat the reaction mixture to 85–95 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 to 18 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic layer under reduced pressure.

-